Uniform Potency Across HCV Genotypes
Samatasvir demonstrates a narrower and more consistent EC50 range across HCV genotypes 1-5 (2-24 pM) compared to daclatasvir (9-146 pM) and ledipasvir, which exhibits significant potency loss against genotypes 2 and 3 (EC50 values of 16-530 nM) [1]. This tighter range indicates a more uniform pan-genotypic antiviral activity in vitro, reducing the likelihood of suboptimal inhibition in mixed or untyped viral populations [2].
| Evidence Dimension | In vitro antiviral potency across HCV genotypes |
|---|---|
| Target Compound Data | EC50: 2-24 pM (genotypes 1-5) |
| Comparator Or Baseline | Daclatasvir: EC50 9-146 pM (multiple genotypes); Ledipasvir: EC50 16-530 nM (genotypes 2a, 2b, 3a) |
| Quantified Difference | Samatasvir: ≤24 pM for all genotypes 1-5; Daclatasvir: up to 146 pM (6-fold wider range); Ledipasvir: up to 530 nM (≥22,000-fold higher EC50 for genotype 3a) |
| Conditions | HCV replicon cell lines; 3-day incubation |
Why This Matters
A tighter EC50 range across genotypes ensures more predictable antiviral activity in experimental models involving multiple or untyped HCV strains, reducing the need for genotype-specific validation.
- [1] Bilello JP, Lallos L, McCarville JF, et al. In Vitro Activity and Resistance Profile of Samatasvir, a Novel NS5A Replication Inhibitor of Hepatitis C Virus. Antimicrobial Agents and Chemotherapy. 2014;58(8):4431-4442. View Source
- [2] Cheng G, Tian Y, Doehle B, et al. In Vitro Antiviral Activity and Resistance Profile Characterization of the Hepatitis C Virus NS5A Inhibitor Ledipasvir. Antimicrobial Agents and Chemotherapy. 2016;60(3):1847-1853. View Source
